molecular formula C13H9Cl2NO B3833171 3,4-dichloro-N-phenylbenzamide CAS No. 5246-12-8

3,4-dichloro-N-phenylbenzamide

Cat. No. B3833171
CAS RN: 5246-12-8
M. Wt: 266.12 g/mol
InChI Key: CPHJNUHQNATEEF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-phenylbenzamide is a chemical compound with the linear formula C13H9Cl2NO . It has a molecular weight of 266.129 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intramolecular Oxidative Coupling for Spirooxindoles Synthesis : Yu et al. (2011) described the use of phenyliodine(III) bis(trifluoroacetate) for the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, facilitating the synthesis of spirooxindoles (Yu et al., 2011).

  • Antiviral Activity and Synthesis of N-Phenylbenzamide Derivatives : Mirallai et al. (2013) synthesized 2-amino-N'-arylbenzamidines and converted them to 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles, showing potential for antiviral drug development (Mirallai et al., 2013).

  • Crystal Structure and Antitumor Activity : He et al. (2014) synthesized and characterized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, investigating its structure-property relationship and antitumor activity (He et al., 2014).

Biological Applications

  • Mitochondrial Permeability Transition Pore Inhibitors : Roy et al. (2016) focused on N-phenylbenzamides as inhibitors of the mitochondrial permeability transition pore, identifying compounds with potential therapeutic relevance (Roy et al., 2016).

  • Antiviral Properties : Bourass et al. (2016) developed 3D-QSAR models to predict the antiviral activities of N-phenylbenzamide and N-phenylacetophenone compounds, contributing to anti-EV 71 drug development (Bourass et al., 2016).

  • ancer Agents**: Malik et al. (2022) described the synthesis of imidazole-based N-phenylbenzamide derivatives and their potential as anticancer agents, providing computational insights into their interactions with target proteins (Malik et al., 2022).
  • Enterovirus 71 Inhibitors : Ji et al. (2013) synthesized novel N-phenylbenzamide derivatives and assessed their activities against Enterovirus 71, identifying compounds with promising anti-EV 71 activities (Ji et al., 2013).

  • Potential Anti-HBV Agent : Cui et al. (2020) synthesized N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide and evaluated its anti-HBV activity, showing promising results in vitro and in vivo (Cui et al., 2020).

Additional Research Areas

  • Antimicrobial Studies : Lahtinen et al. (2014) synthesized N-substituted sulfanilamide derivatives, including N-phenylbenzamides, and evaluated their antimicrobial activities (Lahtinen et al., 2014).

  • Antifungal Activity : Wen-liang (2011) synthesized 2-chloro-N-phenylbenzamide and assessed its antifungal activity against Rhizoctonia solani and Sclerotinia sclerotiorum (Wen-liang, 2011).

  • Antitumor Activity in Glioma Cells : Lin et al. (2016) explored the antitumor function of phenoxybenzamine hydrochloride in glioma, demonstrating its inhibitory effects on proliferation, migration, invasion, and tumorigenesis of glioma cells (Lin et al., 2016).

  • Molecular Rectifiers Design : Ding et al. (2015) conducted a computational search of molecular frameworks for intrinsic rectification of electron transport, identifying N-phenylbenzamide as a promising framework (Ding et al., 2015).

  • Gas-Phase Smiles Rearrangement Reactions : Li et al. (2015) studied gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides using electrospray ionization tandem mass spectrometry (Li et al., 2015).

properties

IUPAC Name

3,4-dichloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHJNUHQNATEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966886
Record name 3,4-Dichloro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-phenylbenzamide

CAS RN

5246-12-8
Record name 3,4-Dichloro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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